molecular formula C19H16N4 B3357860 3,9-Acridinediamine, N9-(4-aminophenyl)- CAS No. 76015-21-9

3,9-Acridinediamine, N9-(4-aminophenyl)-

Cat. No.: B3357860
CAS No.: 76015-21-9
M. Wt: 300.4 g/mol
InChI Key: CNDFYXGJGAULBO-UHFFFAOYSA-N
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Description

3,9-Acridinediamine, N9-(4-aminophenyl)- is a heterocyclic compound with nitrogen hetero-atoms. It has the molecular formula C₁₉H₁₆N₄ and a molecular weight of 300.35700 g/mol . This compound is known for its unique structure, which includes an acridine core substituted with an aminophenyl group at the N9 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Acridinediamine, N9-(4-aminophenyl)- typically involves the reaction of acridine derivatives with aminophenyl compounds under controlled conditions. One common method includes the use of a condensation reaction between 3,9-diaminoacridine and 4-nitroaniline, followed by reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation and reduction reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,9-Acridinediamine, N9-(4-aminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,9-Acridinediamine, N9-(4-aminophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3,9-Acridinediamine, N9-(4-aminophenyl)- exerts its effects involves interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes. Additionally, it can bind to proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Acridinediamine, N9-(4-aminophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and interact with proteins makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

9-N-(4-aminophenyl)acridine-3,9-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c20-12-5-8-14(9-6-12)22-19-15-3-1-2-4-17(15)23-18-11-13(21)7-10-16(18)19/h1-11H,20-21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDFYXGJGAULBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226928
Record name 3,9-Acridinediamine, N9-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76015-21-9
Record name 3,9-Acridinediamine, N9-(4-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076015219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Acridinediamine, N9-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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